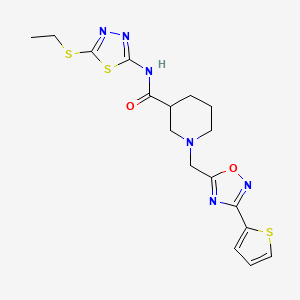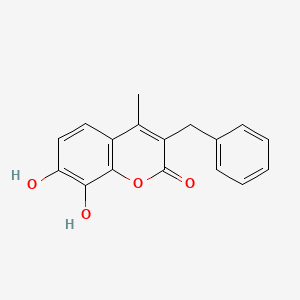
3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one” is a compound that has been synthesized and characterized in various studies . It is a multifunctional chelator, and its metal selectivity was found to be Cu 2+ ∼ Fe 2+ > Zn 2+ > Fe 3+ .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study describes the synthesis, chemical, and biological characterization of the multifunctional chelator 7,8-dihydroxy-4- ((methylamino)methyl)-2H-chromen-2-one (DHC12) .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in various studies . For instance, one study carried out a Hirshfeld surface analysis using CrystalExplorer 17.5 software .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been investigated in several studies . For example, one study reported that a series of 4-methyl-2H-chromen-2-ones were synthesized via Von Pechmann condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies .
Scientific Research Applications
Efficient Synthesis Techniques
- Domino Synthesis Approaches : A study by Avula et al. (2014) presents a rapid synthesis method for obtaining highly substituted fused chromenones, highlighting a domino protocol that facilitates the creation of complex pyrano[3,2-c]chromen-5(4H)-ones and 7,7-dimethyl-7,8-dihydro-4H-chromen-5(6H)-ones. This method underscores the versatility and efficiency of modern synthetic routes for chromenone derivatives (Avula, Nanubolu, & Yadla, 2014).
Fluorescence and Metal Interaction
- Fluorescence Probes : Gülcan et al. (2022) explored the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, demonstrating its potential as a fluorescent molecule with enhanced fluorescence in the presence of metals. This study contributes to the development of sensitive fluorescence probes for various applications (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).
Antimicrobial and Pesticidal Activities
- Antimycobacterial Activity : Research by Song Hong-rui (2009) on 3-substituted benzoyl-4H-chromen-4-ones revealed that certain compounds exhibit antimycobacterial activity, suggesting the potential of chromenone derivatives in developing new antimicrobial agents (Song Hong-rui, 2009).
Catalytic Applications and Chemical Transformations
- Iron-Catalyzed Benzylation : Kischel et al. (2007) demonstrated an iron-catalyzed method for the benzylation of 1,3-dicarbonyl compounds, which includes the synthesis of 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones. This work exemplifies the use of catalysis to achieve selective and efficient chemical transformations (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Antidiabetic Activity
- α-Glucosidase and α-Amylase Inhibitory Activity : A study by Telvekar et al. (2020) on novel molecular hybrids of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives revealed promising antidiabetic properties through significant inhibitory activity against α-glucosidase and α-amylase. This suggests the therapeutic potential of chromenone derivatives in diabetes management (Telvekar, Mundlod, Jadhav, Hatvate, & Ghodse, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-7,8-dihydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOVDSFVAFCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-77-1 |
Source


|
| Record name | 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
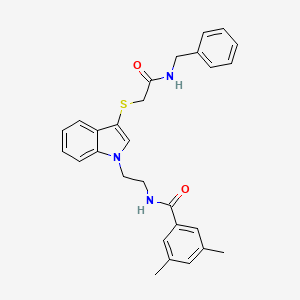
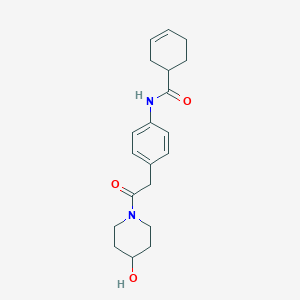
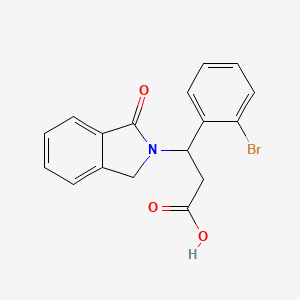

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)
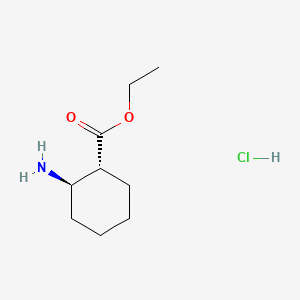
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
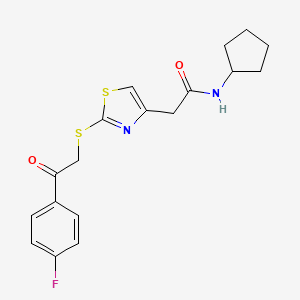
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)


